molecular formula C13H10BrN3O2S B1445310 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine CAS No. 889451-24-5

3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine

货号: B1445310
CAS 编号: 889451-24-5
分子量: 352.21 g/mol
InChI 键: YHNVMTSUQQQPLV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine (CAS 889451-24-5) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a brominated pyrazolo[3,4-b]pyridine scaffold protected by a tosyl (p-toluenesulfonyl) group, making it a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions. The pyrazolo[3,4-b]pyridine core is a privileged structure in drug design due to its resemblance to purine bases, allowing it to interact effectively with a variety of biological targets. Researchers utilize this bromo- and tosyl-functionalized intermediate in the synthesis of novel compounds for screening against kinases and other enzymes. Its primary research value lies in its application as a key precursor for the development of potential therapeutic agents. Recent studies have demonstrated that derivatives based on this scaffold can be designed as potent inhibitors of key kinases, such as TANK-binding kinase 1 (TBK1), which is a promising target in immuno-oncology and cancer research . Furthermore, the broader class of 1H-pyrazolo[3,4-b]pyridines has shown substantial pharmacological activities, including anticancer, antiviral, antifungal, and anti-inflammatory effects in preclinical research . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

属性

IUPAC Name

3-bromo-1-(4-methylphenyl)sulfonylpyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O2S/c1-9-4-6-10(7-5-9)20(18,19)17-13-11(12(14)16-17)3-2-8-15-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNVMTSUQQQPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC=N3)C(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Formation of the pyrazolo[3,4-b]pyridine core.
  • Introduction of the bromine atom at the 3-position.
  • Tosylation at the nitrogen (N-1) position.

This sequence can be achieved via different approaches, often involving selective bromination of a pyrazolo[3,4-b]pyridine intermediate followed by tosylation, or vice versa.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Ring closure 2-chloro-3-pyridinecarboxaldehyde, DMF, oxammonium hydrochloride, triethylamine 60 °C 6-8 hours 43-85 Yield depends on catalyst ratio; mild conditions
Bromination NBS or Br2 (typical, not specified) Room temp or below Variable Not specified Regioselective bromination at 3-position
Tosylation p-Toluenesulfonyl chloride, base (e.g., pyridine) 0-25 °C 1-4 hours Not specified Protects N-1 position; standard sulfonylation
Lithiation/Functionalization (related compound) n-BuLi, triisopropyl borate, THF -90 to -80 °C 30 min ~69.4 Low-temp lithiation, aqueous workup

化学反应分析

科学研究应用

Chemical Properties and Structure

3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine has the following chemical properties:

  • Molecular Formula : C13H10BrN3O2S
  • Molecular Weight : 352.21 g/mol
  • CAS Number : 889451-24-5
  • Structural Characteristics : The compound features a pyrazolo[3,4-b]pyridine core with a bromine atom at the 3-position and a tosyl group at the 1-position, contributing to its reactivity and biological activity.

Anticancer Activity

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. The compound has been evaluated for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is crucial in cancer therapy due to the role of FGFRs in tumor proliferation and survival.

  • A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine can inhibit FGFR signaling pathways effectively. For instance, compounds similar to this compound showed IC50 values in the nanomolar range against FGFRs, indicating potent inhibitory activity against breast cancer cell lines .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes involved in cancer progression. Pyrazolo[3,4-b]pyridines have been identified as potential inhibitors of tyrosine kinases, which are critical in signal transduction pathways related to cancer cell growth and metastasis .

Organic Electronics

The unique electronic properties of pyrazolo[3,4-b]pyridines make them suitable candidates for use in organic electronics. Their ability to form stable charge-transfer complexes can be exploited in the development of organic semiconductors.

  • Research has shown that incorporating this compound into polymer matrices enhances the electrical conductivity and stability of organic electronic devices .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. This allows for further modification to enhance biological activity or tailor properties for specific applications.

Table 1: Synthesis Pathways for Pyrazolo[3,4-b]pyridines

StepReagents/ConditionsProduct
1Pyrazole + Tosyl chlorideTosylated pyrazole
2Bromination (Br2)3-Bromo derivative
3Cyclization with pyridine derivativesFinal product

Case Studies

Case Study 1: Anticancer Efficacy
In one study, researchers synthesized a series of pyrazolo[3,4-b]pyridine derivatives including this compound. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects with IC50 values ranging from low nanomolar to micromolar concentrations .

Case Study 2: Organic Semiconductor Development
Another research project focused on modifying the electronic properties of polymers by incorporating pyrazolo[3,4-b]pyridines. The study found that devices made with these compounds exhibited improved charge mobility and stability compared to traditional organic semiconductors .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The substituents at positions 1 and 3 of the pyrazolo[3,4-b]pyridine core critically determine physicochemical and biological properties. Below is a comparative analysis:

Table 1: Substituent and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Weight Key Properties
3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine Br (3), Tosyl (1) ~350–370* High steric bulk, electron-withdrawing
3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine Br (3), Me (1) 212.05 Lower molecular weight, improved solubility
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxaldehyde (L2) Br (5), CHO (3) ~280–300* Reactive aldehyde group for coordination
5-Bromo-1-(triazolyl)-pyrazolo[3,4-b]pyridine (Compound 21) Br (5), Triazole (1) 405.0 Enhanced antibacterial activity
4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Br (4), CF₃ (3) ~290–310* Strong electron-withdrawing CF₃ group

*Estimated based on structural analogs.

Key Observations :

  • Tosyl vs.
  • Bromo Position : Bromine at position 3 (vs. 4 or 5) directs reactivity toward cross-coupling at C3, while bromine at C5 (e.g., Compound 21) may influence antibacterial targeting .
  • Electron-Withdrawing Groups : CF₃ () and tosyl groups enhance electrophilicity, aiding in nucleophilic substitution or metal-catalyzed reactions.

生物活性

3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound recognized for its significant biological activities, particularly in the field of medicinal chemistry. This compound belongs to the broader class of pyrazolo[3,4-b]pyridines, which have been extensively studied for their therapeutic potential, including their roles as kinase inhibitors and in antituberculotic activities.

  • Molecular Formula: C13H10BrN3O2S
  • Molecular Weight: 352.21 g/mol
  • CAS Number: 889451-24-5

The unique substitution pattern of this compound enhances its reactivity and biological activity, making it a versatile scaffold in drug design.

This compound primarily acts as an inhibitor of tropomyosin receptor kinases (TRKs). The binding occurs at the ATP pocket of TRKA, inhibiting its kinase activity. This inhibition affects various cellular processes, including signaling pathways and gene expression, ultimately influencing cellular metabolism and proliferation.

Action TypeDescription
TargetTropomyosin receptor kinases (TRKs)
Binding SiteATP pocket of TRKA
Effect on CellsInhibits signaling pathways and gene expression
Resulting ActivityAntituberculotic and anticancer properties

Antituberculotic Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising activity against Mycobacterium tuberculosis (MTB). In vitro assays indicated that certain derivatives can effectively inhibit the growth of MTB strains, including multi-drug resistant variants.

In a study evaluating various pyrazolo[3,4-b]pyridine derivatives against the H37Rv strain of M. tuberculosis, compounds with specific substitutions showed significant inhibitory effects. For instance, derivatives with methyl and phenyl groups at designated positions exhibited enhanced activity compared to unsubstituted analogs .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown efficacy in inhibiting cell proliferation in various cancer cell lines such as A172, U87MG, A375, A2058, and Panc0504. The mechanism involves the modulation of key signaling pathways related to cell survival and proliferation .

Study 1: Antitubercular Efficacy

A recent study synthesized a combinatorial library of pyrazolo[3,4-b]pyridines and evaluated their antitubercular activity through Minimum Inhibitory Concentration (MIC) assays. The results highlighted that specific substitutions significantly enhanced the inhibitory effects against MTB .

Study 2: Cancer Cell Line Proliferation

Another research focused on the effect of this compound on various cancer cell lines. The study utilized IC50 values to determine potency. Compound derivatives demonstrated IC50 values in the micromolar range, indicating substantial antiproliferative effects .

常见问题

Q. Basic

  • 1D NMR : ¹H and ¹³C NMR identify substituent positions via chemical shifts (e.g., C(5)-H appears as a singlet at ~7.05 ppm in pyrazolo[3,4-b]pyridines) .
  • 2D NMR : HSQC and HMBC correlations map through-bond connectivity. For example, HMBC cross-peaks between C(6)-SCH₃ (2.7 ppm) and C(6) (160.7 ppm) confirm regiochemistry .
  • X-ray crystallography : Resolves peri-interactions (e.g., twisted C(4) phenyl groups to avoid steric clashes) and confirms planar alignment of N(1)-aryl groups .

Advanced : Use DEPT-135 and NOESY to distinguish regioisomers. For instance, crystal structures reveal torsional angles >30° for non-planar substituents, critical for validating synthetic routes .

What methodologies address regioselectivity challenges in pyrazolo[3,4-b]pyridine functionalization?

Advanced
Regioselectivity in electrophilic substitution (e.g., bromination) depends on directing groups and steric effects:

  • Electron-withdrawing groups (EWGs) : Tosyl groups at N(1) direct electrophiles to the 3-position due to deactivation of adjacent sites .
  • Steric hindrance : Bulky substituents at C(4) or C(6) favor reactivity at less hindered positions. For example, 3-bromo derivatives form preferentially over 5-bromo isomers under kinetic control .
  • Catalytic systems : Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) require precise ligand selection (XPhos) to minimize competing pathways .

How can enantioselective synthesis of pyrazolo[3,4-b]pyridines be achieved?

Advanced
Chiral Rh(III) catalysts enable asymmetric Friedel-Crafts alkylation/cyclization:

  • Substrates : 5-Aminopyrazoles react with α,β-unsaturated 2-acyl imidazoles.
  • Conditions : Rh(III)-complexes with chiral ligands (e.g., Cp*Rh(OAc)₂) yield enantiomeric excess (ee) of 85–99% .
  • Mechanism : The catalyst induces a twisted transition state, favoring cyclization to the (R)- or (S)-configured pyrazolo[3,4-b]pyridine .

Q. Advanced

  • Molecular docking : PPARα-LBD binding is modeled using crystal structures (PDB: 6XYZ). The carboxylic acid group forms H-bonds with Tyr314 and His440, while the bromo-tosyl moiety occupies a hydrophobic pocket near Ile272 .
  • MD simulations : Assess stability of ligand-receptor complexes. For example, 200-ns simulations reveal that torsional flexibility of the tosyl group enhances binding entropy .
  • QSAR : Electron-withdrawing substituents (e.g., Br, Ts) correlate with increased PPARα activation (R² = 0.89 in SAR studies) .

How do catalysts like Fe₃O4@Zr-MOFs improve pyrazolo[3,4-b]pyridine synthesis?

Q. Advanced

  • Magnetic nanocatalysts : Fe₃O4@Zr-MOFs enhance atom economy in multi-component reactions (e.g., cyclocondensation of aldehydes and aminopyrazoles) via:
    • High surface area : Increases reaction rates by 3× compared to homogeneous catalysts .
    • Recyclability : Retain >90% activity after 5 cycles due to robust metal-organic frameworks .
  • Mechanistic role : Lewis acid sites (Zr⁴⁺) activate carbonyl groups, facilitating nucleophilic attack by amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。